molecular formula C16H12ClIN4O2S B453884 N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA

Cat. No.: B453884
M. Wt: 486.7g/mol
InChI Key: CJOMXULMVJOTPO-UHFFFAOYSA-N
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Description

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a furan ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be done using thionyl chloride or phosphorus pentachloride.

    Attachment of the furan ring: This step involves a coupling reaction between the chlorinated pyrazole and a furan derivative.

    Formation of the carbamothioyl group: This can be achieved by reacting the intermediate with thiocarbamoyl chloride and an iodinated aromatic amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with pyrazole or furan rings.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic probes due to its unique structural features.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA involves its interaction with specific molecular targets. The pyrazole and furan rings can interact with enzyme active sites, inhibiting their function. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Pathways involved include the inhibition of key metabolic enzymes and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-IODOPHENYL)THIOUREA is unique due to its combination of a pyrazole ring, a furan ring, and a carbamothioyl group, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C16H12ClIN4O2S

Molecular Weight

486.7g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(2-iodophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C16H12ClIN4O2S/c17-10-7-19-22(8-10)9-11-5-6-14(24-11)15(23)21-16(25)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,20,21,23,25)

InChI Key

CJOMXULMVJOTPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)I

Origin of Product

United States

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